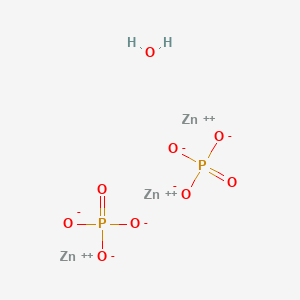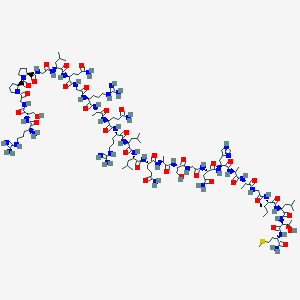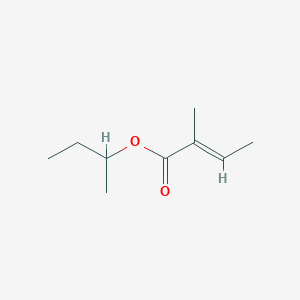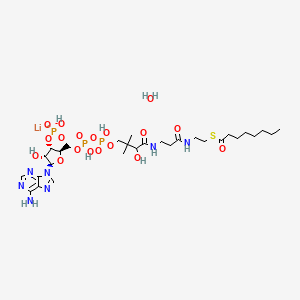
trizinc;diphosphate;hydrate
Übersicht
Beschreibung
Trizinc diphosphate hydrate, also known as zinc phosphate hydrate, is a chemical compound with the formula Zn₃(PO₄)₂·xH₂O. It is commonly used in various industrial and scientific applications due to its unique properties. This compound is typically found as a white powder or chunks and is known for its insolubility in water but moderate solubility in acids .
Wirkmechanismus
Target of Action
Zinc phosphate hydrate, also known as hopeite, is primarily used in electrocatalytic applications . It is electrodeposited on various substrates such as fluorine-doped tin oxide (FTO) on glass, stainless steel, and titanium . The primary targets of zinc phosphate hydrate are these substrates, where it forms a coating that can interact with other substances.
Mode of Action
Zinc phosphate hydrate interacts with its targets through a process called electrodeposition . This involves the deposition of the material onto the substrate in a chronoamperometric mode . The resulting films of zinc phosphate hydrate are characterized by X-ray diffraction, scanning electron microscopy, Raman spectroscopy, and electrochemical cyclic voltammetry .
Biochemical Pathways
It is involved in the function of several zinc transporters, which are essential for maintaining zinc homeostasis and metabolism . .
Pharmacokinetics
Its deposition on various substrates suggests that it may have unique distribution characteristics depending on the substrate and the environmental conditions .
Result of Action
The primary result of zinc phosphate hydrate’s action is the formation of a coating on the substrate. This coating has been shown to have electrocatalytic properties, making it useful in applications such as the degradation of organic pollutants like rhodamine B (RhB) . The best degradation was observed on the FTO substrate .
Action Environment
The action of zinc phosphate hydrate can be influenced by various environmental factors. For instance, the nature of the substrate and the concentrations of the starting precursors can affect the properties of the electrodeposited films . Additionally, the temperature at which the zinc phosphate hydrate is synthesized can result in different forms of the compound, each with unique properties .
Biochemische Analyse
Biochemical Properties
Zinc phosphate hydrate plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with metalloproteins and enzymes that require zinc as a cofactor. For instance, zinc phosphate hydrate can influence the activity of enzymes such as carbonic anhydrase and alkaline phosphatase, which are essential for various metabolic processes . The nature of these interactions often involves the binding of zinc ions to the active sites of these enzymes, thereby modulating their catalytic activity.
Cellular Effects
The effects of zinc phosphate hydrate on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. Zinc phosphate hydrate can modulate the activity of transcription factors and signaling molecules, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes and pathways . These effects are crucial for understanding how zinc phosphate hydrate can be utilized in therapeutic applications and biomedical research.
Molecular Mechanism
At the molecular level, zinc phosphate hydrate exerts its effects through several mechanisms. One primary mechanism involves the binding of zinc ions to specific biomolecules, leading to enzyme activation or inhibition. For example, zinc ions from zinc phosphate hydrate can bind to the active sites of enzymes, altering their conformation and activity . This binding can result in either the activation or inhibition of the enzyme, depending on the specific context. Additionally, zinc phosphate hydrate can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of zinc phosphate hydrate can change over time. Studies have shown that the stability and degradation of zinc phosphate hydrate can impact its long-term effects on cellular function. For instance, prolonged exposure to zinc phosphate hydrate can lead to changes in cell viability and function, which are important considerations for in vitro and in vivo studies . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of zinc phosphate hydrate vary with different dosages in animal models. At low doses, zinc phosphate hydrate can have beneficial effects, such as enhancing enzyme activity and improving cellular function. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of zinc phosphate hydrate in biomedical applications.
Metabolic Pathways
Zinc phosphate hydrate is involved in several metabolic pathways, particularly those related to zinc metabolism. It interacts with enzymes and cofactors that regulate zinc homeostasis, such as metallothioneins and zinc transporters . These interactions can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism. Understanding these pathways is essential for elucidating the role of zinc phosphate hydrate in cellular physiology.
Transport and Distribution
The transport and distribution of zinc phosphate hydrate within cells and tissues are mediated by specific transporters and binding proteins. Zinc transporters, such as the ZIP and ZnT families, play a crucial role in regulating the uptake and distribution of zinc ions from zinc phosphate hydrate . These transporters ensure that zinc ions are delivered to the appropriate cellular compartments, where they can exert their biochemical effects. Additionally, binding proteins such as metallothioneins help in the storage and regulation of zinc ions within cells.
Subcellular Localization
Zinc phosphate hydrate exhibits specific subcellular localization patterns, which are essential for its activity and function. It is often localized to organelles such as the Golgi apparatus and endoplasmic reticulum, where it can interact with various biomolecules . The targeting of zinc phosphate hydrate to specific subcellular compartments is mediated by targeting signals and post-translational modifications. These localization patterns are crucial for understanding how zinc phosphate hydrate exerts its effects at the cellular level.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trizinc diphosphate hydrate can be synthesized through a liquid-liquid heterogeneous reaction. This process involves using low-grade zinc oxide as a raw material, which undergoes mixed acid dissolution, purification, and concentration to obtain a solution containing zinc . The reaction conditions typically include maintaining specific temperatures and pH levels to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, trizinc diphosphate hydrate is produced by reacting zinc oxide with phosphoric acid. The reaction is carried out under controlled conditions to ensure high purity and yield. The resulting product is then filtered, washed, and dried to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
Trizinc diphosphate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different zinc and phosphate species.
Reduction: Reduction reactions can alter the oxidation state of zinc within the compound.
Substitution: Trizinc diphosphate hydrate can participate in substitution reactions where phosphate groups are replaced by other anions.
Common Reagents and Conditions
Common reagents used in reactions with trizinc diphosphate hydrate include acids (such as hydrochloric acid and sulfuric acid) and bases (such as sodium hydroxide). The reactions are typically carried out at controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving trizinc diphosphate hydrate depend on the specific reaction conditions and reagents used. For example, reacting the compound with strong acids can lead to the formation of zinc salts and phosphoric acid .
Wissenschaftliche Forschungsanwendungen
Trizinc diphosphate hydrate has a wide range of scientific research applications, including:
Vergleich Mit ähnlichen Verbindungen
Trizinc diphosphate hydrate can be compared with other similar compounds, such as:
Zinc phosphate dihydrate: This compound has a similar chemical structure but contains two water molecules per formula unit.
Zinc phosphate tetrahydrate: This compound contains four water molecules per formula unit and is used in specific industrial applications where higher hydration levels are required.
Zinc orthophosphate: This compound has a different structural arrangement of zinc and phosphate ions and is used in various industrial and research applications.
Trizinc diphosphate hydrate is unique due to its specific hydration level and the resulting physical and chemical properties, making it suitable for a wide range of applications.
Eigenschaften
IUPAC Name |
trizinc;diphosphate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3O4P.H2O.3Zn/c2*1-5(2,3)4;;;;/h2*(H3,1,2,3,4);1H2;;;/q;;;3*+2/p-6 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTWCNIDKQZDFF-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O9P2Zn3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Benzenecarbohydrazonoylchloride, 4-chloro-N-[chloro(4-chlorophenyl)methylene]-](/img/structure/B3182959.png)

